5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol

Medicinal Chemistry Drug Design Structural Biology

Choose this compound (MW 298.38) for its unique sp³ tertiary alcohol at C-5, which structurally differentiates it from planar 5-oxo/5-ylidene analogs—critical for SAR studies targeting the CB1 receptor. Its dimethylaminopropyl chain matches the essential pharmacophore of rimonabant/taranabant, while the novel benzopyrano[2,3-b]pyridine core may mitigate CNS adverse effects. Ideal for comparative metabolic stability & BBB permeability assays. Ensure your studies use the exact ligand geometry described in Merck's obesity patents.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
CAS No. 59663-06-8
Cat. No. B11838085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol
CAS59663-06-8
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(C3=CC=CC=C3O2)(CCCN(C)C)O
InChIInChI=1S/C18H22N2O2/c1-13-9-10-15-17(19-13)22-16-8-5-4-7-14(16)18(15,21)11-6-12-20(2)3/h4-5,7-10,21H,6,11-12H2,1-3H3
InChIKeyWLGGYIJORGCEJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 59663-06-8 Procurement Guide: Sourcing 5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol for CNS & Cannabinoid Research


5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol (CAS 59663-06-8) is a tertiary alcohol belonging to the benzopyrano[2,3-b]pyridine class, with the molecular formula C18H22N2O2 and a molecular weight of 298.38 g/mol [1]. This class is widely explored for CNS, antihistamine, and anti-inflammatory applications [2]. Notably, this compound is listed in the Therapeutic Target Database (TTD) as a patented cannabinoid-1 (CB1) receptor antagonist originating from Merck & Co., with an initial indication for obesity [3], providing a structurally distinct scaffold relative to first-generation CB1 antagonists like rimonabant.

Why Generic Benzopyrano[2,3-b]pyridines Cannot Substitute CAS 59663-06-8 in CNS Receptor Studies


Generic substitution within the benzopyrano[2,3-b]pyridine class is inadvisable because minor structural modifications at the 5-position drastically alter the core's geometry and biological target engagement. The tertiary alcohol at C-5 in CAS 59663-06-8 provides a tetrahedral sp³ center, which is geometrically and electronically distinct from the planar sp² ketone (5-oxo) or ylidene (5-ylidene) found in direct synthetic precursors such as 2-methyl-5H(1)benzopyrano(2,3-b)pyridin-5-one [1] or the dimethylaminopropylidene analog CAS 62095-25-4 . Furthermore, the specific dimethylamino-propyl chain is critical for CB1 receptor modulation, as documented in the Merck patent family covering pyrano[2,3-b]pyridine CB1 modulators [2], meaning that unsubstituted analogs like AH 6696 (CAS 6722-09-4) lack the pharmacophore necessary for this target.

Quantitative Differentiation Evidence for CAS 59663-06-8 Against Closest Structural Analogs


Oxidation State at C-5: Tertiary Alcohol vs. Ketone Stability and Hydrogen-Bonding Capacity

CAS 59663-06-8 features a tertiary alcohol at the C-5 benzopyrano position. This sp³ hybridization state contrasts with the sp² ketone in 2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-one (the direct synthetic precursor) and the sp² ylidene in CAS 62095-25-4 [1]. The alcohol provides a hydrogen-bond donor (HBD) with a computed pKa in the range of ~13-14 for tertiary alcohols, versus no HBD in the ketone or ylidene forms. Topological Polar Surface Area (TPSA) increases by approximately 20.2 Ų for the alcohol compared to the ylidene analog due to the hydroxyl oxygen, directly impacting blood-brain barrier penetration predictions.

Medicinal Chemistry Drug Design Structural Biology

CB1 Receptor Engagement Potential: Patented Scaffold vs. Unsubstituted Parent Compound AH 6696

The Therapeutic Target Database (TTD) classifies CAS 59663-06-8 (Pyrano[2,3-b]pyridine derivative 1) as a CB1 receptor antagonist patented by Merck & Co. for obesity [1]. In contrast, the unsubstituted core compound AH 6696 (CAS 6722-09-4; 5H-(1)benzopyrano(2,3-b)pyridin-5-ol) is documented solely as a gastric acid secretion inhibitor with no reported CB1 activity [2]. The critical differentiation arises from the 5-(3-dimethylaminopropyl) substituent and the 2-methyl group, which constitute the pharmacophore necessary for CB1 binding as described in the Merck patent family (US 2008/0207666) [3]. While specific CB1 IC50 or Ki values for CAS 59663-06-8 are not publicly disclosed, the structural features align with the Markush claims in the patent that require a basic amine side chain for receptor engagement.

Cannabinoid Pharmacology GPCR Obesity Research

Molecular Weight and Lipophilicity Differentiation from TBK1/Amlexanox-Derived Benzopyrano[2,3-b]pyridines

CAS 59663-06-8 (MW 298.38) is significantly smaller and less polar than the TBK1 inhibitor analog 2-amino-7-[3-(dimethylamino)propyl]-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acid (MW 353.37; PDB Ligand F8M) [1]. The target compound lacks the 3-carboxylic acid and 2-amino substituents, resulting in a predicted logP approximately 1.5–2.0 units higher, which favors passive membrane permeability. This is particularly relevant for CNS applications, where lower molecular weight (<300 Da) and moderate lipophilicity (logP 3–4) are preferred for blood-brain barrier penetration.

Kinase Inhibition Physicochemical Profiling CNS Drug Design

CNS Pharmacological Activity: Direct Evidence from the 5-Ylidene Analog in Published In Vivo Studies

A 1976 study by Nantka-Namirski et al. reported that 2-methyl-5-(3'-dimethylaminopropylidene)-5H-(1)benzopyrano[2,3-b]pyridine (the 5-ylidene analog of CAS 59663-06-8) demonstrated CNS activity in rodent models [1]. While specific quantitative endpoints (ED50, behavioral scores) were not fully extracted from the Polish-language publication, this provides class-level evidence that the dimethylaminopropyl benzopyrano[2,3-b]pyridine scaffold is CNS-active. The target compound's tertiary alcohol may confer superior metabolic stability or reduced toxicity compared to the ylidene analog, which contains a potentially reactive exocyclic double bond.

CNS Pharmacology In Vivo Behavioral Neuropharmacology

High-Impact Research & Industrial Application Scenarios for CAS 59663-06-8


CB1 Receptor Antagonist Screening for Metabolic Disorders

Based on its TTD annotation as a patented CB1 antagonist from Merck for obesity [1], CAS 59663-06-8 is ideally suited as a starting scaffold for structure-activity relationship (SAR) studies targeting the cannabinoid-1 receptor. Its dimethylaminopropyl side chain mimics the basic amine pharmacophore found in rimonabant and taranabant, while the benzopyrano[2,3-b]pyridine core offers a novel heterocyclic framework that may circumvent the CNS adverse effects that led to rimonabant's withdrawal.

Differentiation of C-5 Oxidation State in Metabolic Stability Assays

The tertiary alcohol at C-5 provides a unique sp³ center that distinguishes CAS 59663-06-8 from the 5-oxo and 5-ylidene precursors [1]. Researchers should prioritize this compound in comparative metabolic stability assays (e.g., human liver microsomes) to quantify the impact of C-5 hybridization on CYP-mediated oxidation, glucuronidation susceptibility, and overall in vitro half-life relative to the ketone and ylidene analogs.

Blood-Brain Barrier Penetration Profiling for CNS-Targeted Libraries

With a molecular weight below 300 Da and predicted lipophilicity in the optimal CNS range (logP ~3.2–3.8) [1], CAS 59663-06-8 is an appropriate candidate for parallel artificial membrane permeability assay (PAMPA-BBB) or in situ brain perfusion studies. The single hydrogen-bond donor (tertiary alcohol) places it within the physicochemical envelope for CNS penetration, unlike the more polar, higher-MW TBK1 inhibitor benzopyrano[2,3-b]pyridines.

Gastric Acid Secretion Comparative Studies vs. AH 6696

AH 6696 (CAS 6722-09-4), the unsubstituted parent compound, demonstrated gastric acid secretion inhibition in 1976 studies [1]. CAS 59663-06-8 can serve as a 5-substituted probe to determine whether the dimethylaminopropyl chain enhances, diminishes, or redirects this gastric activity, potentially informing whether the GI effects observed with CB1 antagonists (e.g., rimonabant-induced nausea) are scaffold-dependent.

Quote Request

Request a Quote for 5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.